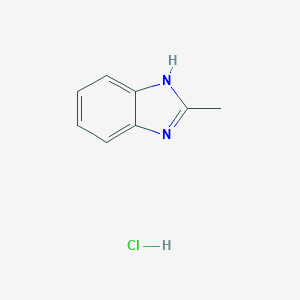
5,6Beta-Dihydro PGI2
Übersicht
Beschreibung
5,6Beta-Dihydro PGI2, also known as 6-Prostaglandin I1, is a prostanoid . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
Prostaglandin I2 (PGI2) is synthesized via COX-2 and PGIS from membrane phospholipids upon pro-inflammatory stimulation via cytokines, growth factors, or other physical and chemical exogenous stimuli . In a study, PGI2 synthesis was increased 2.4 times in the initial 6-day period of development of renal vascular hypertension (RH) .Molecular Structure Analysis
The molecular formula of 5,6Beta-Dihydro PGI2 is C20H34O5 . The IUPAC name is 5-[(2S,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid .Physical And Chemical Properties Analysis
The molecular weight of 5,6Beta-Dihydro PGI2 is 354.5 g/mol . More detailed physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Wissenschaftliche Forschungsanwendungen
1. Understanding Enzymatic Mechanisms
5,6Beta-Dihydro PGI2 is relevant in studies focusing on enzymatic processes, particularly those involving phosphoglucose isomerase (PGI). For instance, Solomons et al. (2004) explored the crystal structure of mouse phosphoglucose isomerase, revealing insights into the catalytic mechanism of sugar ring opening, which is crucial in the interconversion of glucose 6-phosphate and fructose 6-phosphate (Solomons et al., 2004). Similar studies were conducted by Davies et al. (2003), who examined the structure of human phosphoglucose isomerase complexed with a transition-state analogue (Davies et al., 2003).
2. Metabolic Research
Research involving 5,6Beta-Dihydro PGI2 also extends to metabolic studies. For example, Vinayagam et al. (2018) investigated the effects of Psidium guajava on gluconeogenesis and glycogenesis in diabetic rats, revealing significant insights into glucose metabolism (Vinayagam et al., 2018).
3. Diabetes and Glucose Metabolism
A significant portion of research involving 5,6Beta-Dihydro PGI2 pertains to diabetes and glucose metabolism. For example, Yoon et al. (2001) highlighted the role of the transcriptional coactivator PGC-1 in controlling hepatic gluconeogenesis, providing valuable insights into glucose regulation in diabetes (Yoon et al., 2001). Similarly, Owada et al. (2002) investigated the effects of long-term administration of Prostaglandin I2 on diabetic nephropathy, demonstrating its potential therapeutic benefits (Owada et al., 2002).
Eigenschaften
IUPAC Name |
5-[(2S,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJADQDXZYFCVHV-CBIPHORWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C[C@@H](O[C@H]2C[C@H]1O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6Beta-Dihydro PGI2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




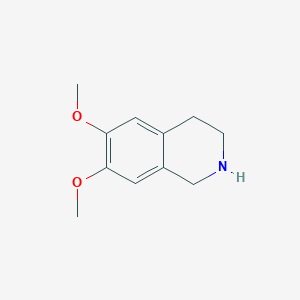
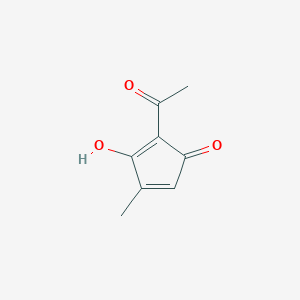
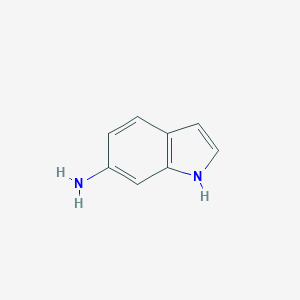
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
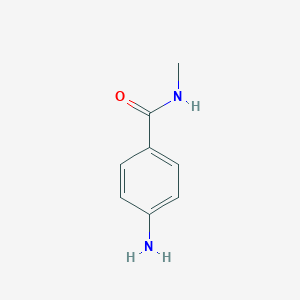


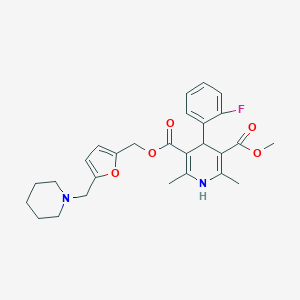

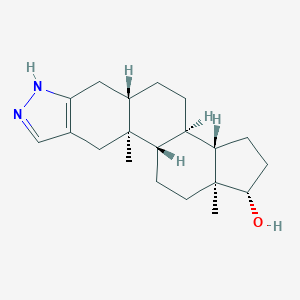
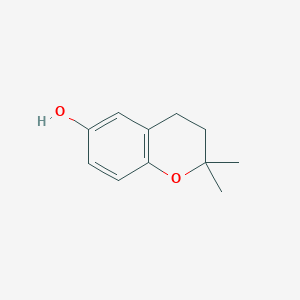
![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)
